![molecular formula C19H18N2O3 B1671890 N-(3-Indolylacetyl)-L-phenylalanine CAS No. 57105-50-7](/img/structure/B1671890.png)
N-(3-Indolylacetyl)-L-phenylalanine
Overview
Description
“N-(3-Indolylacetyl)-L-phenylalanine” is likely a derivative of the amino acid phenylalanine with an indole ring attached through an acetyl linkage . Indole rings are a common structure in many biological molecules and pharmaceuticals, and they can contribute to the bioactivity of the compound .
Molecular Structure Analysis
The molecular structure of “N-(3-Indolylacetyl)-L-phenylalanine” would consist of a phenylalanine amino acid with an additional indole ring attached through an acetyl linkage . The presence of the indole ring could potentially influence the properties of the compound, such as its solubility and reactivity .Chemical Reactions Analysis
“N-(3-Indolylacetyl)-L-phenylalanine” would likely undergo reactions typical of amino acids and indole derivatives . For example, it could participate in peptide bond formation reactions due to the presence of the amino acid moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Indolylacetyl)-L-phenylalanine” would be influenced by the presence of the phenylalanine amino acid and the indole ring . For example, it would likely have a certain degree of polarity due to the presence of the amino and carboxyl groups .Scientific Research Applications
Cancer Research
“N-(3-Indolylacetyl)-L-phenylalanine” has been used in cancer research, particularly in the study of non-small cell lung cancer (NSCLC). The compound was identified as an independent predictor of treatment outcomes in patients with advanced NSCLC undergoing first-line or second-line therapy with programmed cell death 1 (PD-1) inhibitors plus chemotherapy . Lower relative levels of “N-(3-Indolylacetyl)-L-phenylalanine” were linked to better outcomes .
Plant Physiology
This compound has been extensively utilized in plant physiology research. It serves as an isomer of the naturally occurring amino acid L-alanine and acts as a constituent of the plant hormone auxin .
Cell Biology
“N-(3-Indolylacetyl)-L-phenylalanine” has been used in cell biology research to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .
Biochemistry
In the field of biochemistry, this compound has been used to study the role of amino acid permeases and tryptophan biosynthesis in Cryptococcus neoformans survival .
Agricultural Research
In agricultural research, “N-(3-Indolylacetyl)-L-phenylalanine” has been used to improve transgenic plant regeneration in cotton meristem transformation .
Metabolomics
This compound has been used in metabolomic profiling of Citrullus spp. fruits, providing evidence for metabolomic divergence during domestication .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205728 | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Indolylacetyl)-L-phenylalanine | |
CAS RN |
57105-50-7 | |
Record name | Indoleacetyl phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoleacetyl phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLEACETYL PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ9F5L55Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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